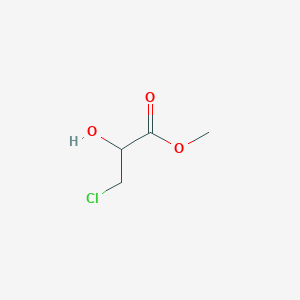
3-クロロ-2-ヒドロキシプロパン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-2-hydroxypropanoate is an organic compound with the molecular formula C4H7ClO3. It is a methyl ester derivative of 3-chloro-2-hydroxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry .
科学的研究の応用
Methyl 3-chloro-2-hydroxypropanoate has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2-hydroxypropanoate can be synthesized through the esterification of 3-chloro-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods
In industrial settings, the production of methyl 3-chloro-2-hydroxypropanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
Methyl 3-chloro-2-hydroxypropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxypropanoate derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-chloro-2-hydroxypropanoic acid and methanol.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are employed in ester hydrolysis reactions.
Major Products
Substitution Products: 2-hydroxypropanoate derivatives.
Hydrolysis Products: 3-chloro-2-hydroxypropanoic acid and methanol.
作用機序
The mechanism of action of methyl 3-chloro-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis . The exact molecular pathways involved in its biological effects are still under investigation .
類似化合物との比較
Similar Compounds
Methyl 2-chloro-3-hydroxypropionate: This compound is structurally similar but differs in the position of the chlorine and hydroxyl groups.
Methyl 3-chloro-2-hydroxybutanoate: Another similar compound with an additional carbon atom in the backbone.
Uniqueness
Methyl 3-chloro-2-hydroxypropanoate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
生物活性
Methyl 3-chloro-2-hydroxypropanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Methyl 3-chloro-2-hydroxypropanoate has the following structural formula:
- Molecular Formula : C₄H₇ClO₃
- Molecular Weight : Approximately 136.55 g/mol
The compound features a chloro group and a hydroxypropanoate moiety, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of methyl 3-chloro-2-hydroxypropanoate typically involves the reaction of chloroacetic acid with methanol under acidic conditions. The general reaction can be outlined as follows:
This reaction is often catalyzed by sulfuric acid or other acid catalysts to facilitate esterification.
Anti-inflammatory Properties
Methyl 3-chloro-2-hydroxypropanoate has shown promising anti-inflammatory activity in various studies. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has demonstrated potential anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines by activating caspases and modulating signaling pathways associated with cell survival and death .
Table 1: Summary of Biological Activities
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that methyl 3-chloro-2-hydroxypropanoate significantly reduced edema and inflammatory markers compared to control groups. The compound's ability to inhibit COX-2 was highlighted as a key mechanism.
- Anticancer Efficacy in Cell Lines : In vitro studies on human cancer cell lines (e.g., HeLa and MDA-MB-231) showed that treatment with methyl 3-chloro-2-hydroxypropanoate resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against certain cancers .
The biological activity of methyl 3-chloro-2-hydroxypropanoate is largely attributed to its structural features. The chloro substituent enhances its binding affinity to target proteins, while the hydroxy group facilitates interactions with various biological pathways. The compound undergoes hydrolysis in physiological conditions, releasing the active acid form that can further engage with molecular targets, influencing cellular processes.
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of methyl 3-chloro-2-hydroxypropanoate. Investigations into its pharmacokinetics, toxicity profiles, and potential synergistic effects with other therapeutic agents will be crucial for developing this compound into a viable pharmaceutical candidate.
特性
IUPAC Name |
methyl 3-chloro-2-hydroxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-8-4(7)3(6)2-5/h3,6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYMVZYRXABHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














